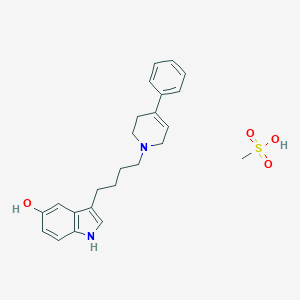
4,6-Diaminopyrimidine sulfate
Descripción general
Descripción
4,6-Diaminopyrimidine sulfate is an organic compound with the molecular formula C4H8N4O4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are essential components of nucleic acids, and their derivatives have significant biological and pharmaceutical applications .
Aplicaciones Científicas De Investigación
4,6-Diaminopyrimidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in DNA and RNA synthesis.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
Target of Action
4,6-Diaminopyrimidine sulfate is a diaminopyrimidine derivative. Diaminopyrimidines, such as Pyrimethamine, are known to inhibit the dihydrofolate reductase (DHFR) of plasmodia and thereby block the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This activity is highly selective against plasmodia and Toxoplasma gondii .
Mode of Action
The compound’s interaction with its targets results in the inhibition of DHFR, which leads to the blocking of the biosynthesis of purines and pyrimidines. This, in turn, prevents DNA synthesis and cell multiplication, thereby inhibiting the growth of the pathogen .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid pathway. By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleic acids. This disruption affects the downstream effects of DNA synthesis and cell multiplication .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of DNA synthesis and cell multiplication. This results in the prevention of the growth and proliferation of the pathogen, thereby exerting its therapeutic effect .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4,6-Diaminopyrimidine sulfate may play a role in biochemical reactions, particularly those involving nucleic acids. As a pyrimidine derivative, it is structurally similar to the nucleobases cytosine and thymine, which are key components of DNA
Cellular Effects
Some diaminopyrimidine derivatives have been shown to exhibit anticancer activity, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some diaminopyrimidines are known to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication . This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
Some diaminopyrimidine derivatives have shown potent anticancer activity against various cancer cell lines , indicating that they may have significant temporal effects on cellular function.
Dosage Effects in Animal Models
Sulfonamides, a class of drugs that includes some diaminopyrimidines, have been used in veterinary medicine, and their dosage effects have been studied .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. As a pyrimidine derivative, it may be involved in nucleotide metabolism. Pyrimidines are key components of nucleic acids and are synthesized and degraded through complex metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diaminopyrimidine sulfate typically involves the reaction of 4,6-dichloropyrimidine with ammonia or an amine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by amino groups. The resulting 4,6-diaminopyrimidine is then treated with sulfuric acid to form the sulfate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Diaminopyrimidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: N-oxides of 4,6-diaminopyrimidine.
Reduction: Various amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Comparación Con Compuestos Similares
- 2,4-Diaminopyrimidine
- 4,5-Diaminopyrimidine
- 2,6-Diaminopyrimidine
Comparison: 4,6-Diaminopyrimidine sulfate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to 2,4-diaminopyrimidine and 4,5-diaminopyrimidine, the 4,6-diamino substitution allows for different interactions with biological targets, leading to varied pharmacological effects. This uniqueness makes it a valuable compound in drug development and other scientific research applications .
Propiedades
IUPAC Name |
pyrimidine-4,6-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.H2O4S/c5-3-1-4(6)8-2-7-3;1-5(2,3)4/h1-2H,(H4,5,6,7,8);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQQUKZVGBKTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482782 | |
| Record name | 4,6-DIAMINOPYRIMIDINE SULFATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77709-02-5, 123501-43-9 | |
| Record name | 4,6-Pyrimidinediamine, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77709-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-DIAMINOPYRIMIDINE SULFATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)




![3-[[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]sulfanyl]propanoic acid](/img/structure/B55950.png)
![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)




